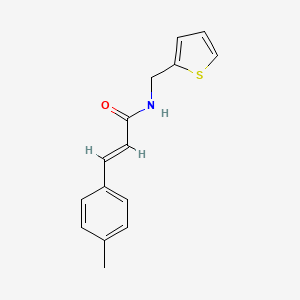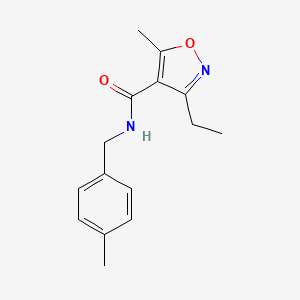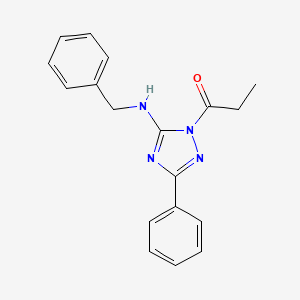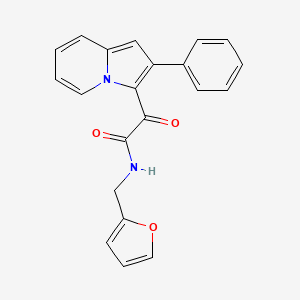
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, also known as FMA-1, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. FMA-1 has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
作用機序
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exerts its pharmacological effects by selectively activating the serotonin 5-HT2A receptor. This results in the modulation of several neurotransmitter systems, including dopamine, glutamate, and GABA. The activation of the 5-HT2A receptor has been shown to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This results in the modulation of several physiological processes, including mood, cognition, and perception. (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which allows for the precise modulation of this receptor. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to have a long half-life, which makes it suitable for use in long-term experiments. However, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several limitations, including its potential for abuse and its limited availability.
将来の方向性
Future research on (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine should focus on its potential therapeutic applications in the treatment of neuropsychiatric disorders. This includes further studies on its antidepressant and anxiolytic effects, as well as its potential for use in the treatment of schizophrenia and Alzheimer's disease. In addition, further studies should be conducted on the mechanism of action of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, including its effects on neurotransmitter systems and neurotrophic factors. Finally, future research should focus on the development of safer and more effective analogs of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine for use in clinical settings.
合成法
The synthesis of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. This results in the formation of the intermediate (3-fluorophenyl)(4-methoxy-3-methyl)benzylamine. The intermediate is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield the final product, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine.
科学的研究の応用
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been extensively studied for its potential therapeutic applications in the treatment of neuropsychiatric disorders. Several studies have demonstrated that (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11-8-12(6-7-15(11)18-2)10-17-14-5-3-4-13(16)9-14/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFMBBYQYCXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)



![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)